1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropane ring and a sulfonyl chloride group, which impart unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the ethyl and methyl groups. The cyclopropane ring is then formed, and finally, the sulfonyl chloride group is introduced. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research has indicated potential neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The triazole ring can interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals.
4-Ethyl-5-methyl-1,2,4-triazole: Similar in structure but lacks the cyclopropane and sulfonyl chloride groups.
Cyclopropane-1-sulfonyl chloride: Contains the cyclopropane and sulfonyl chloride groups but lacks the triazole ring.
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of these functional groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C9H14ClN3O2S |
---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClN3O2S/c1-3-13-7(2)11-12-8(13)6-9(4-5-9)16(10,14)15/h3-6H2,1-2H3 |
InChI Key |
JXNZCYNYFNAZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1CC2(CC2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.